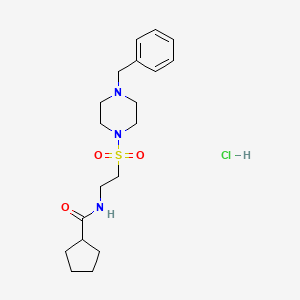
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C19H30ClN3O3S and its molecular weight is 415.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
The compound contains a piperazine moiety, which is a common structural unit in many pharmacological drugs. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities associated with piperazine derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Many piperazine derivatives are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Biologische Aktivität
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopentanecarboxamide core with a sulfonamide side chain. Its molecular formula is C21H28ClN3O3S, and it has a molecular weight of approximately 438.0 g/mol. The IUPAC name is N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride.
| Property | Value |
|---|---|
| Molecular Formula | C21H28ClN3O3S |
| Molecular Weight | 438.0 g/mol |
| IUPAC Name | N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride |
| InChI Key | IQMRBMJCLBFSSL-UHFFFAOYSA-N |
This compound likely exerts its biological effects through interactions with various receptors and enzymes. Compounds structurally related to piperazines often engage in non-covalent interactions, including hydrogen bonding and hydrophobic effects, which can modulate biochemical pathways such as signal transduction and neurotransmitter activity.
Potential Targets
- Acetylcholinesterase (AChE) : Similar compounds have been shown to inhibit AChE, leading to increased levels of acetylcholine, which may improve cognitive function in neurodegenerative conditions like Alzheimer's disease .
- Dopamine Receptors : The benzylpiperazine moiety suggests potential activity at dopamine receptors, which could be relevant for mood disorders and psychotic conditions.
In Vitro Studies
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : Some derivatives have shown promise in preclinical models for their ability to enhance serotonergic and dopaminergic signaling.
- Antimicrobial Activity : Certain piperazine derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
Case Studies
- Cognitive Enhancement : A study investigating the effects of benzylpiperazine derivatives on memory deficits in Alzheimer's models showed significant improvements in cognitive performance when administered alongside AChE inhibitors .
- Mood Regulation : Research into the pharmacodynamics of piperazine derivatives indicated that modulation of serotonin receptors could lead to antidepressant-like effects, warranting further exploration of this compound in mood disorder treatments.
Eigenschaften
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S.ClH/c23-19(18-8-4-5-9-18)20-10-15-26(24,25)22-13-11-21(12-14-22)16-17-6-2-1-3-7-17;/h1-3,6-7,18H,4-5,8-16H2,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRUHDKFRYJKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














